Cas no 874758-84-6 (2-Chloro-4-(pyrrolidin-1-yl)pyridine)

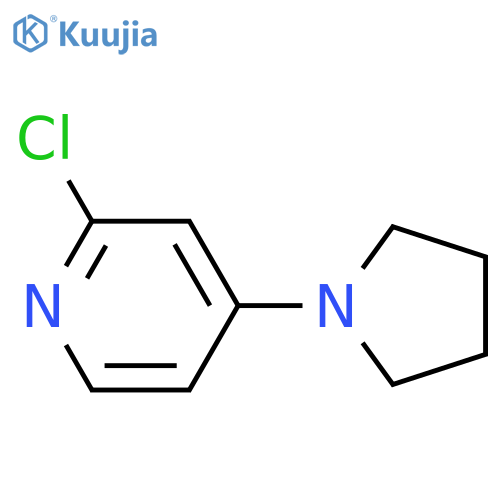

874758-84-6 structure

商品名:2-Chloro-4-(pyrrolidin-1-yl)pyridine

CAS番号:874758-84-6

MF:C9H11ClN2

メガワット:182.650040864944

MDL:MFCD09032267

CID:1024828

PubChem ID:11672780

2-Chloro-4-(pyrrolidin-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-(pyrrolidin-1-yl)pyridine

- 2-chloro-4-pyrrolidin-1-ylpyridine

- SCHEMBL24126771

- CS-0456633

- F70158

- ZJB75884

- MFCD09032267

- AKOS006291363

- BS-24019

- A862577

- DTXSID50470375

- 2-Chloro-4-pyrrolidinopyridine

- 874758-84-6

- MB06828

- 2-chloro-4-pyrrolidin-1-yl-pyridine

- DB-355684

-

- MDL: MFCD09032267

- インチ: InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2

- InChIKey: BCJAIBOGGBWBGP-UHFFFAOYSA-N

- ほほえんだ: C1CCN(C1)C2=CC(=NC=C2)Cl

計算された属性

- せいみつぶんしりょう: 182.06100

- どういたいしつりょう: 182.0610761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 16.1Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 316.5±27.0 °C at 760 mmHg

- フラッシュポイント: 145.2±23.7 °C

- PSA: 16.13000

- LogP: 2.40020

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Chloro-4-(pyrrolidin-1-yl)pyridine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-4-(pyrrolidin-1-yl)pyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-4-(pyrrolidin-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B427983-50mg |

2-chloro-4-(pyrrolidin-1-yl)pyridine |

874758-84-6 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B427983-100mg |

2-chloro-4-(pyrrolidin-1-yl)pyridine |

874758-84-6 | 100mg |

$ 70.00 | 2022-06-07 | ||

| Chemenu | CM132851-1g |

2-chloro-4-(pyrrolidin-1-yl)pyridine |

874758-84-6 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM132851-5g |

2-chloro-4-(pyrrolidin-1-yl)pyridine |

874758-84-6 | 95% | 5g |

$813 | 2021-08-05 | |

| abcr | AB274202-1g |

2-Chloro-4-pyrrolidinopyridine, 96%; . |

874758-84-6 | 96% | 1g |

€297.00 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527300-1g |

2-Chloro-4-(pyrrolidin-1-yl)pyridine |

874758-84-6 | 98% | 1g |

¥4233.00 | 2024-04-27 | |

| Ambeed | A728014-1g |

2-Chloro-4-(pyrrolidin-1-yl)pyridine |

874758-84-6 | 97% | 1g |

$268.0 | 2024-04-16 | |

| A2B Chem LLC | AC06707-1g |

2-Chloro-4-pyrrolidinopyridine |

874758-84-6 | 97% | 1g |

$176.00 | 2024-04-19 | |

| abcr | AB274202-1 g |

2-Chloro-4-pyrrolidinopyridine, 96%; . |

874758-84-6 | 96% | 1g |

€297.00 | 2023-04-26 | |

| Chemenu | CM132851-250mg |

2-chloro-4-(pyrrolidin-1-yl)pyridine |

874758-84-6 | 95% | 250mg |

$*** | 2023-05-29 |

2-Chloro-4-(pyrrolidin-1-yl)pyridine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

874758-84-6 (2-Chloro-4-(pyrrolidin-1-yl)pyridine) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:874758-84-6)2-Chloro-4-(pyrrolidin-1-yl)pyridine

清らかである:99%

はかる:1g

価格 ($):241.0